molecular formula C14H17ClN2O3 B4946013 2-chloro-N-[3-(morpholin-4-yl)-3-oxopropyl]benzamide

2-chloro-N-[3-(morpholin-4-yl)-3-oxopropyl]benzamide

Cat. No.: B4946013
M. Wt: 296.75 g/mol
InChI Key: HPTOQRVGZMXPIH-UHFFFAOYSA-N
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Description

2-chloro-N-[3-(morpholin-4-yl)-3-oxopropyl]benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a chloro group attached to the benzene ring and a morpholine ring linked through a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[3-(morpholin-4-yl)-3-oxopropyl]benzamide typically involves the reaction of 2-chlorobenzoyl chloride with morpholine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then further reacted with 3-chloropropionyl chloride to yield the final product. The reaction conditions generally include:

  • Solvent: Dichloromethane or chloroform
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[3-(morpholin-4-yl)-3-oxopropyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group on the benzene ring can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized to form corresponding sulfoxides or sulfones, and reduced to form amines or alcohols.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).

Major Products

    Substitution: Formation of substituted benzamides.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

2-chloro-N-[3-(morpholin-4-yl)-3-oxopropyl]benzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: It serves as an intermediate in the synthesis of other complex molecules and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-chloro-N-[3-(morpholin-4-yl)-3-oxopropyl]benzamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Moclobemide: A benzamide derivative used as an antidepressant.

    2-chloro-N-[3-chloro-4-(morpholin-4-yl)phenyl]benzamide: Another benzamide with similar structural features.

Uniqueness

2-chloro-N-[3-(morpholin-4-yl)-3-oxopropyl]benzamide is unique due to its specific substitution pattern and the presence of the morpholine ring. This structural uniqueness contributes to its distinct biological and chemical properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-chloro-N-(3-morpholin-4-yl-3-oxopropyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O3/c15-12-4-2-1-3-11(12)14(19)16-6-5-13(18)17-7-9-20-10-8-17/h1-4H,5-10H2,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPTOQRVGZMXPIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CCNC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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